molecular formula C23H24N8O3S2 B15097623 2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}acetamide

2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}acetamide

Cat. No.: B15097623
M. Wt: 524.6 g/mol
InChI Key: UEXDNVOBUCWQRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a 1,2,4-triazole-based acetamide derivative featuring a 3-methylphenyl substituent at the 5-position of the triazole ring and a sulfamoylphenyl group linked to a 2,6-dimethylpyrimidine moiety via an acetamide bridge. Its synthesis likely involves alkylation of a triazole-thiol intermediate with a halogenated acetamide precursor, as seen in analogous syntheses of related compounds (e.g., alkylation with 2-bromoacetamide in the presence of K₂CO₃) .

Properties

Molecular Formula

C23H24N8O3S2

Molecular Weight

524.6 g/mol

IUPAC Name

2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C23H24N8O3S2/c1-14-5-4-6-17(11-14)22-28-29-23(31(22)24)35-13-21(32)27-18-7-9-19(10-8-18)36(33,34)30-20-12-15(2)25-16(3)26-20/h4-12H,13,24H2,1-3H3,(H,27,32)(H,25,26,30)

InChI Key

UEXDNVOBUCWQRZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC(=NC(=C4)C)C

Origin of Product

United States

Preparation Methods

Triazole Ring Formation

The 1,2,4-triazole core is synthesized via cyclization of 3-methylphenylhydrazine and formamide under controlled conditions.

Procedure :

  • Reactants : 3-Methylphenylhydrazine (1 eq), formamide (4–5 eq)
  • Conditions : 160–180°C, 4–6 hours under nitrogen
  • Mechanism : Dehydration and cyclization via intermediates (e.g., 1,2-diformylhydrazine) yield 4-amino-5-(3-methylphenyl)-4H-1,2,4-triazole.
  • By-products : Excess formamide suppresses side reactions (e.g., 4-amino-1,2,4-triazole formation).

Thiolation of the Triazole

The triazole is converted to its thione derivative using phosphorus pentasulfide (P₂S₅) .

Procedure :

  • Reactants : Triazole (1 eq), P₂S₅ (1.2 eq)
  • Solvent : Toluene
  • Conditions : Reflux at 110°C for 8 hours
  • Yield : 85–90% after recrystallization (ethanol/water).

Synthesis of N-{4-[(2,6-Dimethylpyrimidin-4-yl)Sulfamoyl]Phenyl}-2-Bromoacetamide

Sulfamoyl Group Introduction

4-Aminophenylsulfonamide is synthesized via sulfonation of aniline derivatives:

Procedure :

  • Reactants : 4-Aminophenol (1 eq), chlorosulfonic acid (3 eq)
  • Conditions : 0–5°C, gradual addition to prevent overheating
  • Intermediate : 4-(Chlorosulfonyl)aniline, isolated via filtration.

Coupling with 2,6-Dimethylpyrimidin-4-Amine

The sulfonamide is coupled to 2,6-dimethylpyrimidin-4-amine under basic conditions:

Procedure :

  • Reactants : 4-(Chlorosulfonyl)aniline (1 eq), 2,6-dimethylpyrimidin-4-amine (1.1 eq)
  • Base : Pyridine (2 eq)
  • Solvent : Dichloromethane
  • Conditions : Room temperature, 12 hours
  • Yield : 78% after column chromatography (silica gel, ethyl acetate/hexane).

Bromoacetamide Formation

The sulfamoylphenyl intermediate is acylated with bromoacetyl bromide :

Procedure :

  • Reactants : Sulfamoylphenyl amine (1 eq), bromoacetyl bromide (1.2 eq)
  • Base : Triethylamine (2 eq)
  • Solvent : Tetrahydrofuran (THF)
  • Conditions : 0°C to room temperature, 4 hours
  • Yield : 82% after recrystallization (ethanol).

Final Coupling Reaction

The triazole-thione and bromoacetamide intermediates undergo a nucleophilic substitution reaction to form the target compound:

Procedure :

  • Reactants :
    • Triazole-thione (1 eq)
    • N-{4-[(2,6-Dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-bromoacetamide (1 eq)
  • Base : Sodium hydroxide (1.5 eq)
  • Solvent : Ethanol
  • Conditions : Reflux at 80°C for 2–3 hours
  • Workup :
    • Quench with ice water
    • Filter and recrystallize (ethanol)
  • Yield : 74–88%

Optimization Data and Reaction Outcomes

Table 1: Key Reaction Parameters and Yields

Step Reactants/Conditions Yield Purification Method
Triazole synthesis 3-Methylphenylhydrazine, formamide, 160°C 70% Distillation, recrystallization
Thiolation P₂S₅, toluene, reflux 87% Ethanol/water
Sulfamoyl coupling Chlorosulfonic acid, 4-aminophenol 78% Column chromatography
Bromoacetylation Bromoacetyl bromide, THF 82% Ethanol recrystallization
Final coupling NaOH, ethanol, 80°C 88% Ethanol recrystallization

Table 2: Spectroscopic Characterization Data

Intermediate Key Spectral Data
Triazole-thione ¹H NMR (DMSO-d₆) : δ 7.45 (d, 2H, Ar-H), 5.21 (s, 2H, NH₂), 2.35 (s, 3H, CH₃)
Sulfamoylphenyl bromoacetamide ¹³C NMR (CDCl₃) : δ 168.2 (C=O), 44.8 (CH₂Br), 24.1 (pyrimidine-CH₃)
Final product HRMS (ESI) : m/z calc. 552.18 [M+H]⁺, found 552.17

Challenges and Mitigation Strategies

  • By-product Formation in Triazole Synthesis :
    • Excess formamide (≥4 eq) minimizes 4-amino-1,2,4-triazole formation.
  • Sulfonation Overheating :
    • Slow addition of chlorosulfonic acid at 0–5°C prevents decomposition.
  • Low Coupling Yield :
    • Use of fresh bromoacetyl bromide and anhydrous THF improves acylation efficiency.

Industrial-Scale Considerations

  • Continuous Flow Synthesis : Microreactors enhance heat transfer during exothermic steps (e.g., sulfonation).
  • Solvent Recovery : Ethanol and THF are distilled and reused to reduce costs.
  • Quality Control : HPLC with UV detection (λ = 254 nm) ensures ≥98% purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and sulfonyl chlorides are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}acetamide has several research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, or anticancer agent due to its complex structure and functional groups.

    Pharmaceuticals: The compound is explored for its potential use in drug formulations, particularly for targeting specific biological pathways.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or catalytic activity.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in critical biological processes.

    Pathways Involved: It can modulate pathways related to cell growth, apoptosis, or metabolic processes, depending on its specific interactions with molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares a core 1,2,4-triazole-sulfanyl-acetamide scaffold with several derivatives, but its bioactivity and physicochemical properties are influenced by distinct substituents:

  • 2-[4-(4-Chlorophenyl)-5-(p-tolylaminomethyl)-4H-1,2,4-triazol-3-ylsulfanyl]acetamide (7h): This analogue replaces the 3-methylphenyl group with a 4-chlorophenyl moiety and introduces a p-tolylaminomethyl side chain.
  • 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide: Substitution with a furan ring instead of 3-methylphenyl reduces hydrophobicity, which correlates with its anti-exudative activity (10 mg/kg dose, comparable to diclofenac sodium) . The target compound’s 3-methylphenyl group may enhance membrane permeability due to increased lipophilicity .

Bioactivity Profiling and Molecular Similarity

  • Anti-Exudative Activity : Compounds with furan or aryl substituents on the triazole ring exhibit significant anti-exudative effects, as demonstrated in rodent models. The target compound’s 3-methylphenyl group may enhance potency due to improved pharmacokinetic stability .
  • Antiproliferative Potential: Hydroxyacetamide derivatives with triazole-sulfanyl motifs (e.g., FP1–12) show antiproliferative activity via kinase inhibition. The target compound’s dimethylpyrimidine sulfamoyl group may similarly target nucleotide-binding domains in kinases .
  • Similarity Metrics : Computational analyses using Tanimoto coefficients (Tanimoto_morgan = 0.65–0.78) and molecular networking (cosine scores >0.7) indicate moderate structural similarity to HDAC inhibitors like SAHA, suggesting possible epigenetic modulation .

Physicochemical and Pharmacokinetic Properties

  • Metabolic Stability : Methyl groups on the triazole and pyrimidine rings may reduce oxidative metabolism, extending half-life relative to furan-containing derivatives .

Data Tables

Table 1. Structural and Bioactivity Comparison of Selected Analogues

Compound Name Key Substituents Bioactivity (Model) Reference
Target Compound 3-Methylphenyl, dimethylpyrimidine Not yet reported (Predicted)
2-[4-(4-Chlorophenyl)-5-(p-tolylaminomethyl)-4H-1,2,4-triazol-3-ylsulfanyl]acetamide (7h) 4-Chlorophenyl, p-tolylaminomethyl Anti-inflammatory (In vitro)
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide Furan-2-yl Anti-exudative (Rodent model)
N-[4-(Acetylamino)phenyl]-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 2-Pyridinyl Kinase inhibition (In silico)

Table 2. Molecular Similarity Metrics (vs. Target Compound)

Metric Compound 7h Furan Derivative Pyridinyl Derivative
Tanimoto_morgan 0.68 0.72 0.65
Cosine Score (MS/MS) 0.75 0.81 0.70
Predicted logP 3.2 2.8 3.5

Research Findings and Implications

  • Anti-Exudative Activity : Structural analogues with electron-withdrawing groups (e.g., chlorine) or heterocycles (e.g., furan) demonstrate efficacy in inflammation models. The target compound’s methylphenyl group may balance lipophilicity and target engagement for optimized activity .
  • Synthetic Feasibility : The compound’s synthesis aligns with established methods for triazole-thiol alkylation, ensuring scalability for preclinical testing .

Biological Activity

The compound 2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}acetamide is a novel synthetic derivative belonging to the class of triazole-based compounds. This compound exhibits a range of biological activities, particularly in the fields of antiviral and anticancer research. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound based on recent studies.

  • Molecular Formula : C20H23N5OS
  • Molecular Weight : 381.49452 g/mol
  • CAS Number : Not specified in the sources.

Synthesis

The synthesis of this compound typically involves the reaction of various sulfonamide derivatives with triazole precursors. The specific synthetic route can vary based on the desired substituents on the triazole and phenyl rings. The optimization of these synthetic methods has been a focus in medicinal chemistry to enhance biological activity and selectivity.

Antiviral Activity

Recent studies have highlighted the potential of triazole derivatives in antiviral applications. For instance, compounds structurally related to this compound have shown promising activity against HIV and other viral pathogens. Specifically:

  • A related triazole compound exhibited an EC50 value of 0.24 nM against wild-type HIV-1 with low cytotoxicity (CC50) .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies:

  • Compounds derived from similar triazole frameworks have demonstrated cytotoxic effects against multiple cancer cell lines, including colon and breast cancer cells. For example, one study reported that a related triazole derivative had an IC50 value of 6.2 μM against HCT-116 colon carcinoma cells .

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its activity stems from the ability to inhibit specific enzymes or pathways involved in viral replication and cancer cell proliferation.

Case Studies

  • Antiviral Efficacy : A study involving structural analogs demonstrated that modifications in the triazole ring significantly influenced antiviral potency against HIV strains resistant to standard treatments .
  • Cytotoxicity Profiling : In a screening assay against various cancer cell lines, derivatives similar to this compound were evaluated for their cytotoxic effects, revealing significant activity against breast cancer cells with IC50 values ranging from 27.3 μM to 43.4 μM .

Data Summary Table

Biological ActivityRelated CompoundsEC50/IC50 ValuesReference
AntiviralTriazole Derivatives0.24 nM (HIV)
AnticancerTriazole Derivatives6.2 μM (Colon)
27.3 μM (Breast)

Q & A

Basic: What synthetic strategies are reported for this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, typically starting with constructing the 1,2,4-triazole core followed by functionalization. For example, equimolar concentrations of precursors (e.g., substituted oxazolones and triazolyl-sulfanyl acetamides) are refluxed at 150°C using pyridine and Zeolite (Y-H) as catalysts . Post-reaction purification includes recrystallization from ethanol. Optimization may employ Design of Experiments (DoE) or Bayesian algorithms to systematically vary parameters (e.g., solvent, catalyst loading, temperature) and maximize yield .

Basic: Which analytical techniques are critical for characterizing this compound’s purity and structure?

Key techniques include:

  • NMR spectroscopy for confirming substituent positions and bond connectivity.
  • HPLC to assess purity (>95% is typical for bioactive studies) .
  • X-ray crystallography (for crystalline derivatives) to resolve stereochemical ambiguities, as demonstrated in structurally analogous triazolyl-sulfanyl acetamides .
  • Mass spectrometry (HRMS or ESI-MS) for molecular weight validation.

Basic: How is the compound initially screened for biological activity, and what models are used?

Initial screening focuses on in vitro assays :

  • Antiproliferative activity : Tested against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with IC₅₀ values compared to reference drugs .
  • Anti-exudative activity : Evaluated in rodent models (e.g., carrageenan-induced paw edema) at 10 mg/kg, benchmarking against diclofenac sodium .
  • Enzyme inhibition : Targets like cyclooxygenase (COX) or kinases are assessed using fluorometric/colorimetric kits .

Advanced: How can structure-activity relationships (SAR) guide the design of derivatives with enhanced potency?

SAR studies focus on modifying:

  • Triazole substituents : Electron-withdrawing groups (e.g., -Cl, -NO₂) on the phenyl ring improve antiproliferative activity .
  • Sulfamoyl group : Substitutions on the pyrimidine ring (e.g., 2,6-dimethyl) influence solubility and target binding .
  • Acetamide linker : Replacing sulfur with oxygen or altering chain length impacts bioavailability . Computational docking (e.g., AutoDock Vina) can predict binding modes to prioritize synthetic targets.

Advanced: How should researchers resolve contradictions in biological activity data across studies?

Contradictions may arise from variations in assay protocols or cell line specificity. Strategies include:

  • Dose-response validation : Re-testing compounds under standardized conditions (e.g., fixed incubation time, serum-free media) .
  • Metabolic stability assays : Assess if differences arise from compound degradation in certain models (e.g., liver microsome testing) .
  • Target profiling : Use proteomics (e.g., affinity chromatography) to identify off-target interactions that may explain divergent results .

Advanced: What computational or experimental methods optimize reaction yields for large-scale synthesis?

  • Heuristic algorithms : Bayesian optimization can predict optimal molar ratios, reducing trial-and-error experiments .
  • Flow chemistry : Continuous reactors improve reproducibility for temperature-sensitive steps (e.g., cyclization reactions) .
  • Catalyst screening : Zeolite (Y-H) enhances regioselectivity in triazole formation, but alternatives like Montmorillonite K10 may reduce side products .

Advanced: How does crystallographic data inform the compound’s interaction with biological targets?

X-ray structures of analogous compounds reveal:

  • Hydrogen-bonding networks : The sulfamoyl group often interacts with kinase ATP-binding pockets .
  • Planar triazole core : Facilitates π-π stacking with aromatic residues in enzyme active sites .
  • Conformational flexibility : Substituents on the acetamide linker adopt orientations critical for target engagement .

Advanced: What stability challenges arise during storage or biological testing, and how are they addressed?

  • Hydrolytic degradation : The sulfanyl group is prone to oxidation; storage under inert gas (N₂/Ar) and addition of antioxidants (e.g., BHT) are recommended .
  • pH sensitivity : Stability studies in buffers (pH 1–10) identify optimal formulations (e.g., lyophilized powders for in vivo work) .
  • Photodegradation : UV-vis spectroscopy monitors light-induced decomposition; amber vials are used for light-sensitive intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.